3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
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Overview
Description
3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, also known as N-((2-(4-(phenylpiperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, is an organic compound. It is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O5S and its molecular weight is 418.47. The structure includes a phenyl-piperazine group in which the benzene ring is equatorially located .Scientific Research Applications
Inhibitory Activities Against Enzymes
- Carbonic Anhydrase Inhibition : A study by Ulus et al. (2013) synthesized novel acridine and bis-acridine sulfonamide compounds from 4-amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory activity against carbonic anhydrase isoforms, showing high affinity and elucidating structure-activity relationships for enzyme inhibition (Ulus et al., 2013).
Antimicrobial and Environmental Applications
- Antimicrobial Activity : Research on the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification highlighted the synthesis and identification of compounds undergoing transformations, with implications for environmental monitoring and understanding antibiotic behavior in water treatment processes (Nödler et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : A study focused on the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamides, including derivatives with nitro groups. The research aimed to understand the effects of these compounds on the acidic corrosion of mild steel, revealing their potential as corrosion inhibitors and the influence of substituents on their efficiency (Mishra et al., 2018).
Crystal Structure Analysis
- Crystal Structure Determination : The synthesis and crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was characterized, providing insights into the molecular and crystallographic properties of nitro-substituted benzamides. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Saeed et al., 2008).
Antitumor and Antiproliferative Agents
- Antitumor Activity : Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, including those without nitro groups, demonstrating significant in vivo inhibitory effects on tumor growth. This research underscores the potential of structurally related compounds in developing antitumor agents (Yoshida et al., 2005).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with a phenylpiperazine moiety, such as “3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide”, often target neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors .
Mode of action
These compounds typically act as agonists or antagonists at their target receptors, meaning they either enhance or inhibit the receptor’s function .
Biochemical pathways
The exact pathways affected would depend on the specific receptors targeted. For instance, if the compound targets serotonin receptors, it could affect mood regulation, sleep, appetite, and other functions regulated by serotonin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Phenylpiperazine derivatives are generally well-absorbed and distributed throughout the body, but the specifics would depend on the compound .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, if the compound acts as a serotonin receptor agonist, it could increase serotonin signaling and potentially have antidepressant effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For instance, extreme pH or temperature could degrade the compound, reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in neurological processes .
Cellular Effects
Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in laboratory settings are not yet well-studied. Related compounds have shown to have long-term effects on cellular function in in vitro studies . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar stability and degradation patterns, as well as long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown to have dose-dependent effects in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have shown to interact with enzymes involved in neurological processes . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have shown to have specific effects on cellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Related compounds have shown to have specific effects on subcellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAJYSIYXOSCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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